potassium;sodium;(2R,3R)-2,3-dihydroxybutanedioate

Chiral Resolution Polarimetry Enantiomeric Purity

Substituting racemic DL-tartrate or single-cation tartrate salts for the (2R,3R) potassium sodium double salt causes failure in chiral resolution, Fehling's reagent standardization, and piezoelectric applications. This compound delivers the exact stereochemistry and mixed-cation lattice required. • Specific rotation +22° (c=10, H₂O) ensures enantiomeric discrimination; racemic mixtures are optically inactive and yield zero enrichment. • d₁₄ piezoelectric coefficient of 2300 pC N⁻¹ - the highest among known materials - enables biodegradable sensor composites. • USP/NF, Ph.Eur., and ACS-grade specifications available; non-hazardous for ambient global shipping.

Molecular Formula C4H4KNaO6
Molecular Weight 210.16 g/mol
Cat. No. B12391737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium;sodium;(2R,3R)-2,3-dihydroxybutanedioate
Molecular FormulaC4H4KNaO6
Molecular Weight210.16 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
InChIInChI=1S/C4H6O6.K.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1
InChIKeyLJCNRYVRMXRIQR-OLXYHTOASA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Sodium Tartrate: Identity & Baseline


Potassium sodium (2R,3R)-2,3-dihydroxybutanedioate, widely known as potassium sodium L-tartrate tetrahydrate or Rochelle salt (CAS 304-59-6 anhydrous; 6381-59-5 tetrahydrate), is a double salt of L-(+)-tartaric acid bearing two defined chiral centers at C2 and C3 in the (2R,3R) configuration . As the first material in which ferroelectricity was discovered and the historic starting point for enantiomer resolution by Pasteur, this compound occupies a unique intersection of chirality, piezoelectricity, and coordination chemistry that generic tartrate salts cannot replicate .

Why Generic Tartrates Cannot Substitute


Interchanging potassium sodium L-tartrate with racemic DL-tartrate, disodium tartrate, or dipotassium tartrate introduces consequential failures: loss of optical activity disables chiral resolution workflows, altered cation stoichiometry shifts solubility and conductivity profiles, and absence of the mixed potassium-sodium lattice eliminates the unique ferroelectric and piezoelectric properties that define Rochelle salt [1]. Even within the same stoichiometric class, the (2R,3R) enantiomer delivers a specific rotation of +22° (c=10, H₂O) whereas the racemic mixture is optically inactive — a binary yes/no difference that determines whether a preparative chiral separation or a polarimetric assay succeeds or fails .

Key Differentiators vs. Closest Analogs


Enantiomeric Optical Activity

Potassium sodium (2R,3R)-2,3-dihydroxybutanedioate exhibits a specific rotation of +22° (c=10, H₂O) . In contrast, the DL racemic mixture — the form most commonly produced by non-stereoselective industrial synthesis — shows zero net optical rotation because the equal populations of (2R,3R) and (2S,3S) enantiomers cancel each other's rotatory power [1]. This is a categorical differentiation: the L-enantiomer enables polarimetric detection, diastereomeric salt resolution, and chiral sensing; the racemate is functionally useless for any chirality-dependent application.

Chiral Resolution Polarimetry Enantiomeric Purity

Piezoelectric Coefficient Performance

Rochelle salt (potassium sodium tartrate tetrahydrate) exhibits a piezoelectric tensor constant d₁₄ of 2300 pC N⁻¹ — the highest among all known piezoelectric materials [1]. This value is three orders of magnitude greater than quartz (d₁₁ = 2.3 pC N⁻¹), approximately 8-fold greater than bulk PZT ceramic (d₃₃ ≈ 289 pC N⁻¹), and roughly 70-fold greater than PVDF polymer (d₃₃ ≈ -33 pC N⁻¹) [1]. While PZT and PVDF offer superior temperature stability and mechanical robustness, Rochelle salt delivers unparalleled sensitivity in ambient-temperature acoustic and vibration sensing where maximum charge output per unit mechanical stress is the decisive figure of merit.

Piezoelectricity Sensor Materials Ferroelectric Crystals

Aqueous Solubility Advantage

Potassium sodium L-tartrate tetrahydrate achieves a solubility of 138.3 g per 100 mL water at 30°C (equivalent to ~1383 g/L) . In contrast, disodium tartrate dihydrate saturates at approximately 290 g/L (29 g/100 mL) at 20°C , and dipotassium tartrate is described as sparingly soluble with values as low as approximately 0.8 g/100 mL at 25°C [1]. The mixed potassium-sodium double salt thus delivers roughly 4.8-fold higher solubility than the disodium salt and approximately 170-fold higher than the dipotassium salt at comparable temperatures, enabling more concentrated stock solutions for buffer preparation, protein crystallization screens, and Fehling's reagent formulation without precipitation risk.

Buffer Preparation Crystallography Solution Chemistry

Protein Crystallography Precipitant Fidelity

In a systematic crystallographic study, protein crystals grown with potassium sodium tartrate as the primary precipitant adopted the same space group as those grown with ammonium sulfate, whereas polyethylene glycol (PEG) as precipitant produced a different space group [1]. Molecular dynamics simulations further revealed that high-concentration regions of potassium sodium tartrate on the protein surface coincide with non-contact sites in the crystal lattice — a pattern shared with ammonium sulfate but distinct from PEG [1]. This means potassium sodium tartrate can directly substitute ammonium sulfate in established crystallization protocols while preserving crystal packing, with the added advantage that the larger tartrate anion is less likely to occupy the active site and interfere with substrate-binding studies [2].

Structural Biology Protein Crystallization Precipitant Selection

Metal Chelation Capacity

Potassium sodium L-tartrate forms stable, water-soluble complexes with an unusually broad panel of metal ions in alkaline solution, including Al³⁺, Be²⁺, Cd²⁺, Co²⁺, Mo(VI), Nb(V), Pb²⁺, Ni²⁺, Pd²⁺, Pt²⁺, Rh³⁺, Sb³⁺, Sn²⁺, Ta(V), W(VI), Zn²⁺, Cu²⁺, Se(IV), and Te(IV) . This broad-spectrum chelation is the mechanistic basis for its irreplaceable role in Fehling's solution B, where tartrate maintains Cu²⁺ ions in solution at strongly alkaline pH by forming the soluble bis(tartrato)cuprate(II) complex — preventing precipitation of Cu(OH)₂ that would otherwise disable the reducing-sugar detection reaction [1]. While other tartrate salts also chelate metals, the potassium sodium double salt uniquely combines high solubility, optimal pH buffering near neutrality (pH 6.5–8.5), and compatibility with both sodium and potassium ion-sensitive downstream processes .

Analytical Chemistry Metal Complexation Fehling's Reagent

Application Scenarios


Chiral Resolution of Pharmaceutical Intermediates

The defined (2R,3R) configuration and +22° specific rotation of potassium sodium L-tartrate make it a reliable, cost-effective chiral resolving agent for racemic amine resolution. In diastereomeric salt formation, the optically pure tartrate counterion discriminates between enantiomers through differential crystallization — a method that accounts for over 1,300 reported resolutions using tartaric acid derivatives [1]. Procurement of the L-(2R,3R) enantiomer rather than the racemic DL form or an undefined stereochemical grade is mandatory, as optical inactivity in the resolving agent yields zero enantiomeric enrichment. This scenario directly follows from the enantiomeric optical activity evidence established in Section 3, Evidence Item 1.

Biodegradable Piezoelectric Sensors

With a d₁₄ piezoelectric coefficient of 2300 pC N⁻¹ — the highest among known materials — Rochelle salt crystals embedded in paper, wood, or elastomer matrices produce biodegradable piezoelectric composites generating 250–300 mV under mechanical stimulation [2]. These composites serve as non-toxic, environmentally degradable alternatives to PZT and PVDF for disposable acoustic sensors, vibration monitors, and low-power energy harvesters. This application is directly supported by the piezoelectric coefficient comparison in Section 3, Evidence Item 2, and requires the potassium sodium double salt rather than generic tartrate salts that lack the characteristic orthorhombic ferroelectric phase.

Ammonium Sulfate Replacement in Crystallography

Structural biology laboratories can substitute potassium sodium tartrate for ammonium sulfate in protein crystallization screens without altering the space group of the resulting crystals, as demonstrated by comparative crystallographic analysis [3]. The larger tartrate anion is sterically less likely to occupy enzyme active sites, reducing precipitant interference in substrate-soaking and co-crystallization experiments. This scenario follows from the protein crystallography evidence in Section 3, Evidence Item 4, and provides a concrete procurement rationale when active-site occlusion by sulfate ions has been identified as a crystallization bottleneck.

Fehling's Reagent for Reducing-Sugar Assay

Fehling's solution B is specified by compendial methods to contain potassium sodium tartrate as the essential Cu²⁺-complexing agent that maintains copper ions in alkaline solution . Substitution with disodium tartrate, dipotassium tartrate, or alternative chelators alters the ionic strength, complexation equilibrium, and redox potential of the reagent, invalidating the standardized method. This application is supported by the metal chelation evidence in Section 3, Evidence Item 5, and the solubility advantage from Evidence Item 3, which enables preparation of the concentrated stock solution (346 g/L) required by the official EU method for sugar analysis [4].

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